

Naringenin Triacetate for BRD4 Inhibition: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Naringenin triacetate	
Cat. No.:	B1631986	Get Quote

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These application notes provide a comprehensive guide for utilizing **Naringenin triacetate** as a potential inhibitor of Bromodomain-containing protein 4 (BRD4). This document includes detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of **Naringenin triacetate** against BRD4.

Naringenin triacetate, a flavonoid derivative, has been identified as a compound with a strong binding affinity for the first bromodomain (BD1) of BRD4.[1][2][3][4][5] BRD4 is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. It plays a critical role in regulating the transcription of crucial oncogenes, such as c-Myc, making it a significant therapeutic target in oncology.[1][2] By competitively binding to the acetyl-lysine binding pocket of BRD4, inhibitors can disrupt its interaction with acetylated histones, leading to the downregulation of target gene expression.

Data Presentation: Inhibitory Activity

While specific quantitative data for **Naringenin triacetate**'s inhibition of BRD4 is not widely published, the following table provides a template for presenting such data and includes comparative values for the well-characterized BRD4 inhibitor, (+)-JQ1.

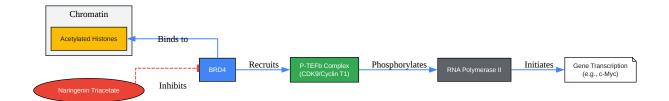


Compound	Target	Assay Type	IC50	Notes
Naringenin triacetate	BRD4 (BD1)	Biochemical	Data to be determined	Exhibits good binding affinity to BRD4 BD1.[1][2] [3][4][5]
(+)-JQ1	BRD4 (BD1/BD2)	AlphaScreen	~110 nM	A well- established BET inhibitor.
(+)-JQ1	MV4-11 cells	Cell Viability	~200 nM	Demonstrates cellular activity.

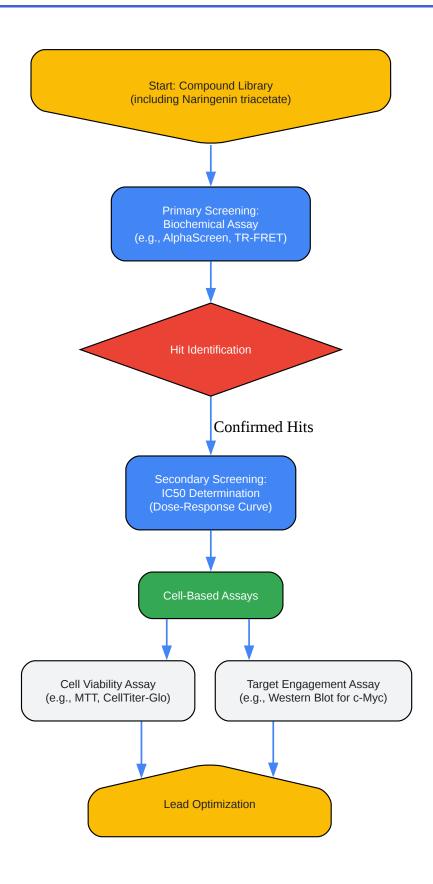
BRD4 Signaling Pathway in Transcriptional Activation

BRD4 is a crucial component in the transcriptional activation machinery. It binds to acetylated lysine residues on histones at promoter and enhancer regions of genes. This binding facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb, in turn, phosphorylates RNA Polymerase II, leading to the release of transcriptional pausing and subsequent gene transcription. Inhibition of BRD4 disrupts this cascade, leading to the downregulation of key target genes involved in cell proliferation and survival, such as c-Myc.









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